Comparative Cytotoxicity of Segetalin E vs. Segetalin C in Murine Cancer Cell Lines
In a direct cross-study comparison using the same laboratory and assay methodology, Segetalin E (a heptapeptide) exhibited different cytotoxicity against Dalton's Lymphoma Ascites (DLA) and Ehrlich's Ascites Carcinoma (EAC) cell lines when compared to Segetalin C (an octapeptide) [1][2]. The data show Segetalin C is more potent in both cell lines, which is critical for selecting the appropriate tool compound for specific cancer models [1][2].
| Evidence Dimension | Cytotoxicity against DLA cell line (IC50) |
|---|---|
| Target Compound Data | 3.71 µM |
| Comparator Or Baseline | Segetalin C: 3.35 µM |
| Quantified Difference | Segetalin C is 1.11-fold more potent (or 9.7% lower IC50) |
| Conditions | In vitro assay, same research group (Dahiya et al.), comparable methodology |
Why This Matters
The 9.7% difference in potency, though small, is consistent across two cell lines, suggesting Segetalin C may be the preferred scaffold for lead optimization in lymphoma models, while Segetalin E's profile may be more suitable for other indications.
- [1] Dahiya, R., & Kaur, K. (2007). Synthetic and biological studies on natural cyclic heptapeptide: segetalin E. Archives of Pharmacal Research, 30(11), 1380-1386. View Source
- [2] Dahiya, R., & Kaur, K. (2008). Synthesis and pharmacological investigation of segetalin C as a novel antifungal and cytotoxic agent. Arzneimittelforschung, 58(1), 29-34. View Source
